



Application Note: Quantitative Analysis of Spironolactone Using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Spiramilactone B	
Cat. No.:	B15594284	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone is a synthetic steroid and a potassium-sparing diuretic used primarily to treat conditions such as heart failure, high blood pressure, and edema.[1] It functions as a competitive antagonist of aldosterone, a mineralocorticoid hormone, leading to increased excretion of sodium and water while conserving potassium.[1][2] Given its therapeutic importance, accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for quality control and research.

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of Spironolactone. The method is based on the principle that Spironolactone exhibits strong absorbance in the ultraviolet region, which can be measured and correlated to its concentration according to the Beer-Lambert law.

Principle of the Method

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. Spironolactone, dissolved in a suitable solvent like methanol, shows a characteristic maximum absorbance (λmax) at approximately 238 nm. [1][3] The intensity of the absorbance at this wavelength is directly proportional to the concentration of Spironolactone in the solution. By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed.



The concentration of Spironolactone in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Validation Summary

The described UV-Vis spectrophotometric method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4] The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for the intended application.[1][3]

Table 1: Summary of Method Validation Parameters

Parameter	Result
Wavelength of Maximum Absorbance (λmax)	238 ± 2 nm[1]
Solvent	Methanol[3]
Linearity Range	5.0 - 30.0 μg/mL[1]
Correlation Coefficient (R²)	0.9994[1]
Limit of Detection (LOD)	0.5 μg/mL[1]
Limit of Quantification (LOQ)	1.4 μg/mL[1]
Accuracy (% Recovery)	99.9% - 101.7%[1]
Precision (% RSD)	0.13% - 0.25%[1][3]

Experimental ProtocolInstrumentation and Materials

- Apparatus:
 - UV-Vis Spectrophotometer (double or single beam)
 - 10 mm matched quartz cuvettes
 - Analytical balance



- Volumetric flasks (25 mL, 10 mL)
- Pipettes
- Ultrasonic bath
- Reagents and Materials:
 - Spironolactone Reference Standard
 - Methanol (Analytical Grade)
 - Sample containing Spironolactone (e.g., powdered tablets)

Preparation of Standard Stock Solution (100 μg/mL)

- Accurately weigh approximately 2.5 mg of the Spironolactone reference standard.[4]
- Transfer the weighed standard into a 25 mL volumetric flask.[4]
- Add approximately 15 mL of methanol and sonicate for at least 15 seconds to ensure complete dissolution.[3][4]
- Allow the solution to return to room temperature.
- Make up the volume to the 25 mL mark with methanol and mix thoroughly.[4]

Preparation of Calibration Standards

- From the 100 µg/mL standard stock solution, prepare a series of calibration standards by pipetting appropriate aliquots into 10 mL volumetric flasks.[3]
 - 5 μg/mL: Pipette 0.5 mL of stock solution.
 - 10 μg/mL: Pipette 1.0 mL of stock solution.
 - 15 μg/mL: Pipette 1.5 mL of stock solution.
 - 20 μg/mL: Pipette 2.0 mL of stock solution.



- 30 μg/mL: Pipette 3.0 mL of stock solution.
- Dilute each flask to the 10 mL mark with methanol and mix well.[3]

Sample Preparation (from Powdered Tablets)

- Weigh and finely powder at least 20 tablets to get a homogenous sample.
- Accurately weigh a quantity of the powder equivalent to one tablet (e.g., containing 25 mg of Spironolactone).
- Transfer the powder to a suitable volumetric flask (e.g., 100 mL for a 25 mg tablet to get a 250 μg/mL solution).
- Add about 70% of the flask volume with methanol and sonicate for 15-20 minutes to extract the drug.
- Cool to room temperature and dilute to the mark with methanol. Mix well and filter the solution.
- Perform a final dilution with methanol to bring the concentration within the linear range of the assay (e.g., dilute 1 mL of the filtered solution to 25 mL to obtain a theoretical concentration of 10 μg/mL).

Spectrophotometric Measurement

- Set the spectrophotometer to measure absorbance at 238 nm.[3]
- Use methanol as the blank to zero the instrument.[3]
- Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.

Data Analysis

- Plot a calibration curve of absorbance versus the concentration of the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

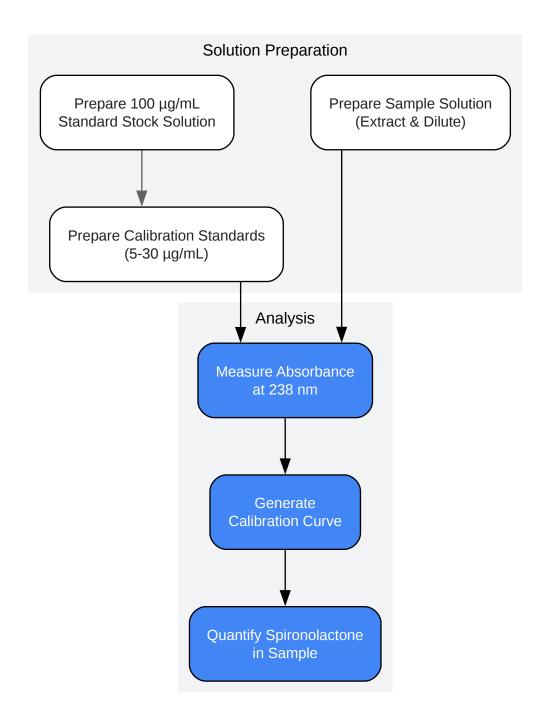


- Calculate the concentration of Spironolactone in the sample solution using the regression equation.
- Determine the amount of Spironolactone in the original dosage form, accounting for all dilution factors.

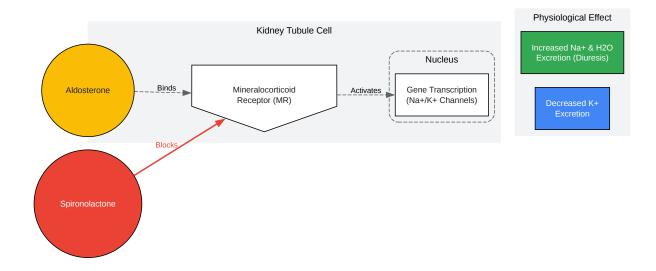
Visualizations Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of Spironolactone using UV-Vis spectrophotometry.









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